molecular formula C10H14ClNO B2796123 2-(Chloromethyl)-5-cyclohexyl-1,3-oxazole CAS No. 1484430-27-4

2-(Chloromethyl)-5-cyclohexyl-1,3-oxazole

Cat. No.: B2796123
CAS No.: 1484430-27-4
M. Wt: 199.68
InChI Key: UVJPZWKBZNEAAX-UHFFFAOYSA-N
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Description

2-(Chloromethyl)-5-cyclohexyl-1,3-oxazole is an organic compound characterized by its unique structure, which includes a chloromethyl group attached to a cyclohexyl ring and an oxazole ring. This compound is of interest in various scientific and industrial applications due to its chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(Chloromethyl)-5-cyclohexyl-1,3-oxazole typically involves the cyclization of appropriate precursors One common method is the reaction of 5-cyclohexyl-1,3-oxazol-2(3H)-one with chloromethylating agents under controlled conditions

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactions with optimized conditions to ensure high yield and purity. Continuous flow reactors and other advanced techniques can be employed to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions: 2-(Chloromethyl)-5-cyclohexyl-1,3-oxazole can undergo various chemical reactions, including:

  • Oxidation: The chloromethyl group can be oxidized to form a chloromethyl ketone.

  • Reduction: The oxazole ring can be reduced to form a corresponding amine derivative.

  • Substitution: The compound can participate in nucleophilic substitution reactions, where the chloromethyl group is replaced by other nucleophiles.

Common Reagents and Conditions:

  • Oxidation: Reagents such as potassium permanganate or chromyl chloride can be used.

  • Reduction: Common reducing agents include lithium aluminum hydride or hydrogen gas in the presence of a catalyst.

  • Substitution: Nucleophiles like amines or alcohols can be used, often in the presence of a base.

Major Products Formed:

  • Oxidation: Chloromethyl ketone derivatives.

  • Reduction: Amine derivatives of the oxazole ring.

  • Substitution: Various nucleophilic substitution products.

Scientific Research Applications

2-(Chloromethyl)-5-cyclohexyl-1,3-oxazole has several applications in scientific research:

  • Chemistry: It serves as a building block in organic synthesis, particularly in the construction of complex molecules.

  • Biology: The compound can be used as a probe or inhibitor in biochemical studies to understand enzyme mechanisms.

  • Medicine: It has potential as a lead compound in drug discovery, particularly in the development of new therapeutic agents.

  • Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 2-(Chloromethyl)-5-cyclohexyl-1,3-oxazole exerts its effects depends on its specific application. For example, in biochemical studies, it may inhibit enzymes by binding to their active sites, thereby modulating their activity. The molecular targets and pathways involved would vary based on the context of its use.

Comparison with Similar Compounds

  • 2-(Chloromethyl)pyridine: Another chloromethyl-containing compound used in organic synthesis.

  • 5-Cyclohexyl-1,3-oxazole: A related compound without the chloromethyl group.

  • Chloromethyl ketones: Compounds with similar reactivity due to the presence of the chloromethyl group.

Uniqueness: 2-(Chloromethyl)-5-cyclohexyl-1,3-oxazole is unique due to its combination of the chloromethyl group and the oxazole ring, which imparts distinct chemical properties and reactivity compared to its similar compounds.

This comprehensive overview highlights the significance of this compound in various fields and its potential applications

Properties

IUPAC Name

2-(chloromethyl)-5-cyclohexyl-1,3-oxazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14ClNO/c11-6-10-12-7-9(13-10)8-4-2-1-3-5-8/h7-8H,1-6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVJPZWKBZNEAAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)C2=CN=C(O2)CCl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14ClNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1484430-27-4
Record name 2-(chloromethyl)-5-cyclohexyl-1,3-oxazole
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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